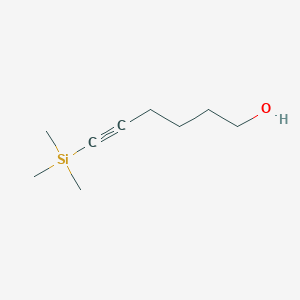
6-(Trimethylsilyl)hex-5-yn-1-ol
Cat. No. B2720299
Key on ui cas rn:
103437-52-1
M. Wt: 170.327
InChI Key: ZLWMSSFYDZHCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04877779
Procedure details


To a mixture of 1-trimethylsilyl(hex-1-yn-6-ol) (32.6 g, 190 mmol) and pyridine (0.38 mL) dissolved in diethyl ether (100 mL) was added slowly phosphorus tribromide (7.1 mL, 75 mmol) in diethyl ether (20 mL). Upon addition a precipitate formed and the heterogeneous solution was stirred at room temperature overnight. The mixture was then heated at reflux for 2.5 hours and, upon cooling, was poured onto ice, washed with water, sodium bicarbonate solution, brine and dried (MgSO4). Evaporation of solvent under reduced pressure gave a residue which was distilled (b.p. 80° C., 3.5 mm Hg) to give 22 g (50%) of product. 1H NMR (CDCl3) δ: 0.14 (s, 9H), 1.64-1.72 (quintet, 2H), 1.91-2.02 (quintet, 2H), 2.27 (t, 2H), 3.44 (t, 2H) ppm.





Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8]O.N1C=CC=CC=1.P(Br)(Br)[Br:19]>C(OCC)C>[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C#CCCCCO)(C)C
|
|
Name
|
|
|
Quantity
|
0.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
7.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the heterogeneous solution was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon addition a precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was poured onto ice
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, sodium bicarbonate solution, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a residue which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled (b.p. 80° C., 3.5 mm Hg)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C#CCCCCBr)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 125.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
